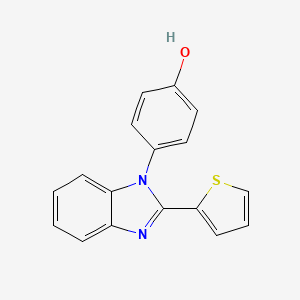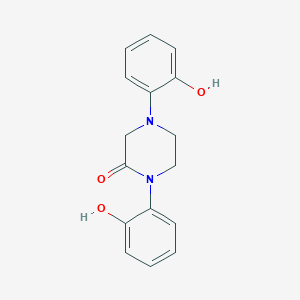![molecular formula C16H28N2O2 B12599063 1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- CAS No. 649767-95-3](/img/structure/B12599063.png)
1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- is an organic compound with a complex structure It is a derivative of benzenediol, where two amino groups are substituted at the 4 and 6 positions with 2,2-dimethylpropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- typically involves the reaction of 1,3-benzenediol with 2,2-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired substitution at the 4 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The amino groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroxy derivatives.
Applications De Recherche Scientifique
1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- exerts its effects involves interactions with various molecular targets. The hydroxyl and amino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenediol, 2,5-bis(1,1-dimethylpropyl)-: Similar structure but different substitution pattern.
1,3-Dihydroxybenzene (Resorcinol): Lacks the amino groups and 2,2-dimethylpropyl substitutions.
1,4-Dihydroxybenzene (Hydroquinone): Different substitution pattern and lacks amino groups.
Uniqueness
1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- is unique due to the specific substitution pattern and the presence of both hydroxyl and amino groups. This combination of functional groups gives it distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
649767-95-3 |
|---|---|
Formule moléculaire |
C16H28N2O2 |
Poids moléculaire |
280.41 g/mol |
Nom IUPAC |
4,6-bis(2,2-dimethylpropylamino)benzene-1,3-diol |
InChI |
InChI=1S/C16H28N2O2/c1-15(2,3)9-17-11-7-12(14(20)8-13(11)19)18-10-16(4,5)6/h7-8,17-20H,9-10H2,1-6H3 |
Clé InChI |
AYFVSFVOCPBWFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CNC1=CC(=C(C=C1O)O)NCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



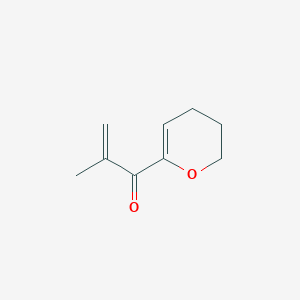
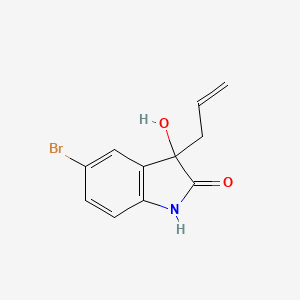
![Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2'-deoxy-](/img/structure/B12599007.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12599012.png)
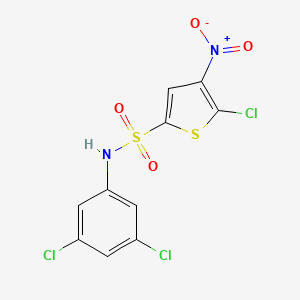
![N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride](/img/structure/B12599034.png)
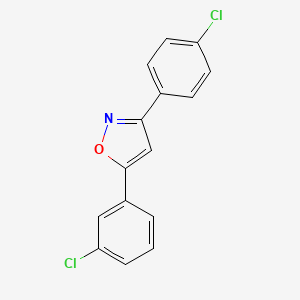

![4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile](/img/structure/B12599071.png)
![Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)-](/img/structure/B12599075.png)
